

JNJ-64619178: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Onametostat	
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Abstract

JNJ-64619178 (**Onametostat**) is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Dysregulation of PRMT5 is implicated in various cancers, making it an attractive therapeutic target.[4][5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of JNJ-64619178, presenting key data in a structured format and detailing experimental methodologies.

Discovery

JNJ-64619178 was identified from a focused library of adenosine derivative compounds.[1] The discovery process involved structure-activity relationship (SAR) iterations and pharmacochemical optimizations, starting from a 5' spiro bisamine lead compound.[1] This effort led to the identification of JNJ-64619178 as a highly potent and selective inhibitor of the PRMT5/MEP50 complex.[1]

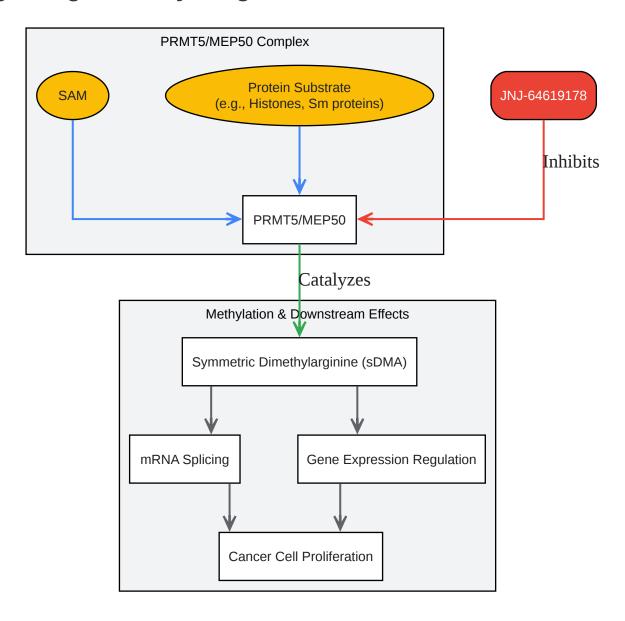
Mechanism of Action

JNJ-64619178 exhibits a unique mechanism of inhibition characterized by slow off-rate kinetics, leading to a prolonged, pseudo-irreversible inhibition of PRMT5.[2][7] It functions by occupying both the S-adenosylmethionine (SAM) cofactor and the protein substrate binding



pockets of the PRMT5/MEP50 complex.[2][4][8] This traps the complex in a catalytically inactive state, preventing the symmetric dimethylation of arginine residues on histone and non-histone protein substrates.[3][7] The inhibition of PRMT5's methyltransferase activity modulates the expression of genes involved in cellular processes like proliferation and splicing, ultimately leading to antitumor effects.[3][4]

Signaling Pathway Diagram



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Caption: Mechanism of action of JNJ-64619178 on the PRMT5 signaling pathway.



Preclinical Characterization Potency and Selectivity

JNJ-64619178 is a highly potent inhibitor of the PRMT5/MEP50 complex. Its selectivity was assessed against a panel of 37 human arginine and lysine methyltransferases. At a concentration of 10 μ mol/L, JNJ-64619178 inhibited the PRMT5/MEP50 complex by over 80%, while showing minimal to no inhibition (<15%) of other closely related arginine methyltransferases like PRMT1 and PRMT7, and no significant inhibition of lysine methyltransferases.[1]

Parameter	Value	Reference
PRMT5/MEP50 IC50	0.14 nM	[9]

In Vitro and In Vivo Activity

JNJ-64619178 demonstrated potent antiproliferative activity in a broad range of cancer cell lines, including those from lung, breast, pancreatic, and hematological malignancies.[1][4] In primary acute myelogenous leukemia (AML) samples, sensitivity to JNJ-64619178 correlated with the presence of splicing factor mutations.[4][5] In vivo studies using tumor xenograft models showed that oral administration of JNJ-64619178 resulted in significant tumor growth inhibition and regression.[4][7]

Pharmacokinetics

Pharmacokinetic studies in mice revealed low clearance and moderate oral bioavailability.[1][4]

Parameter	Value	Dose	Reference
Clearance	6.6 mL/min/kg	2.5 mg/kg (IV)	[1][4]
Absolute Oral Bioavailability	36%	10 mg/kg (PO)	[1][4]

Clinical Development



JNJ-64619178 has been evaluated in a first-in-human, Phase 1, open-label, multicenter study in patients with advanced solid tumors, non-Hodgkin's lymphoma (NHL), and lower-risk myelodysplastic syndromes (MDS).[2][10][11]

Clinical Trial Design

The Phase 1 study (NCT03573310) was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10][11][12] Patients received escalating doses of JNJ-64619178 orally according to two different schedules.[2][13]

Experimental Workflow: Phase 1 Clinical Trial



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Caption: Workflow of the first-in-human Phase 1 clinical trial of JNJ-64619178.

Clinical Efficacy and Safety

In the Phase 1 trial involving 90 patients, JNJ-64619178 demonstrated manageable dose-dependent toxicity, with thrombocytopenia being the only dose-limiting toxicity.[2] The study showed preliminary evidence of antitumor activity.[2][6]



Patient Population	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)	Reference
All evaluable patients (n=90)	5.6%	-	[2][6]
Adenoid Cystic Carcinoma (ACC) (n=26)	11.5%	19.1 months	[2][6]

Based on the safety, clinical activity, pharmacokinetic, and pharmacodynamic findings, two provisional recommended phase 2 doses were selected: 1.5 mg intermittently (2 weeks on/1 week off) and 1.0 mg once daily.[2]

In patients with lower-risk MDS, a tolerable dose was identified, but no significant clinical benefit was observed.[14]

Experimental ProtocolsIn Vitro Methyltransferase Assay

- Objective: To determine the inhibitory activity of JNJ-64619178 against the PRMT5/MEP50 complex.
- Methodology: The assay was performed in a reaction mixture containing 10 μmol/L SAM, 1 μmol/L histone H2A (as substrate), and 0.156 nmol/L of the PRMT5/MEP50 enzyme.[8] JNJ-64619178 was added at various concentrations. The production of S-Adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, was monitored over time to determine the rate of reaction and calculate the IC50 value.[8]

Cellular Target Engagement Assay

- Objective: To measure the inhibition of PRMT5 activity in cells.
- Methodology: Cancer cell lines were treated with varying concentrations of JNJ-64619178.
 Cellular lysates were then prepared and analyzed by Western blot to detect the levels of symmetric dimethylarginine on SmD1 and SmD3 proteins (SmD1/3-Me2), which are known



substrates of PRMT5.[4] A reduction in SmD1/3-Me2 levels indicates target engagement and inhibition of PRMT5.[4]

Cell Proliferation Assay

- Objective: To assess the antiproliferative effect of JNJ-64619178 on cancer cell lines.
- Methodology: A large panel of cancer cell lines from various histological origins were seeded
 in multi-well plates and treated with a range of JNJ-64619178 concentrations. Cell viability
 was measured after a defined incubation period (e.g., 72 hours) using a standard method
 such as CellTiter-Glo to determine the concentration that inhibits 50% of cell growth (GI50).
 [15]

In Vivo Tumor Xenograft Studies

- Objective: To evaluate the antitumor efficacy of JNJ-64619178 in a living organism.
- Methodology: Human cancer cell lines were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. JNJ-64619178 was administered orally at defined doses and schedules (e.g., once-daily or intermittent).[4] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.

Conclusion

JNJ-64619178 is a novel, potent, and selective PRMT5 inhibitor with a distinct pseudo-irreversible mechanism of action.[2][7] It has demonstrated significant preclinical antitumor activity and has shown manageable safety and preliminary efficacy in early-phase clinical trials, particularly in patients with adenoid cystic carcinoma.[2][6] Further clinical development is warranted to fully elucidate the therapeutic potential of JNJ-64619178 in various malignancies.

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- To cite this document: BenchChem. [JNJ-64619178: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608242#jnj-64619178-discovery-and-development]

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